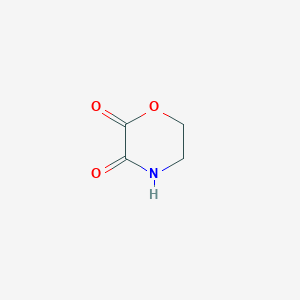
Morpholine-2,3-dione
Overview
Description
Morpholine-2,3-dione is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. It is known for its versatile chemical properties and is used in various scientific and industrial applications. The compound is characterized by a six-membered ring with two carbonyl groups at positions 2 and 3, making it a dione.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of chloroacetyl glycine, which is prepared from chloroacetyl chloride and glycine under basic conditions . Another method includes the use of 1,2-amino alcohols and their derivatives, which undergo coupling, cyclization, and reduction reactions .
Industrial Production Methods: In industrial settings, this compound is often produced using stannous octoate as an initiator. This method involves the polymerization and depolymerization of D,L-lactic acid at low vacuum levels . The process is efficient and yields high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Morpholine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted morpholines, spiro morpholines, and ring-fused morpholines .
Scientific Research Applications
Morpholine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of morpholine-2,3-dione involves its interaction with various molecular targets. For instance, morpholine-modified ruthenium-based agents have shown potent antibacterial activity by destroying bacterial membranes and inducing reactive oxygen species production . These interactions disrupt essential cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Morpholine-2,5-dione: Another dione with similar structural features but different reactivity and applications.
1,4-Oxazinane: A related compound with a similar ring structure but different functional groups.
Uniqueness: Morpholine-2,3-dione is unique due to its specific ring structure and the presence of two carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various industrial applications.
Properties
IUPAC Name |
morpholine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-4(7)8-2-1-5-3/h1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOBBYDZHOWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain Morpholine-2,3-diones?
A1: Morpholine-2,3-diones can be synthesized through several methods. One approach involves the palladium-catalyzed double carbonylation of β-amino alcohols. [, ] This reaction utilizes carbon monoxide and oxygen in the presence of palladium and copper catalysts. Another method involves reacting N-substituted morpholine-2,3-dione derivatives with alkylene carbonates to form polyols with oxamidoester groups. [] These polyols have shown potential in synthesizing rigid polyurethane foams.
Q2: How can Morpholine-2,3-diones be used in materials science?
A2: Research suggests that this compound derivatives can be used to synthesize polyols containing oxamidoester groups. [] These polyols, when incorporated into polyurethane formulations, yield rigid foams with notable thermal stability and mechanical strength. These properties make the foams suitable for applications requiring heat insulation at temperatures up to 150°C. []
Q3: What are the applications of Morpholine-2,3-diones in oligonucleotide synthesis?
A3: this compound derivatives, specifically 4-(2-hydroxyethyl)-morpholine-2,3-dione, serve as valuable precursors for non-nucleosidic phosphoramidite monomers. [, ] These monomers are crucial for the automated solid-phase synthesis of modified oligonucleotides. This approach allows for the incorporation of various functionalities into oligonucleotides, leading to the development of modified oligonucleotides with diverse applications. []
Q4: Are there any studies on the reactivity of Morpholine-2,3-diones?
A4: Yes, research has investigated the reactivity of β-amino alcohols with dialkyl oxalates, leading to the formation of substituted oxalamide and this compound derivatives. [] This study provides insights into the reaction mechanisms and factors influencing the selective synthesis of these compounds.
Q5: Have Morpholine-2,3-diones been explored as intermediates in drug synthesis?
A5: Yes, Morpholine-2,3-diones and 2-hydroxymorpholin-3-ones, both synthesized from β-amino alcohols, have been investigated as intermediates in the synthesis of Aprepitant. [, ] Aprepitant is a medication used to prevent nausea and vomiting, highlighting the potential pharmaceutical applications of these compounds.
Q6: Is there research exploring alternative synthetic approaches using Morpholine-2,3-diones?
A6: Yes, studies have explored the synthesis of new heterocyclic compounds using N-benzyl(heptyl)-3-benzyl(heptyl)amino-4-hydroxybutanamide as a starting material. [] This research highlights the versatility of Morpholine-2,3-diones as building blocks in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)
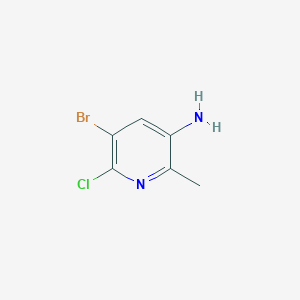
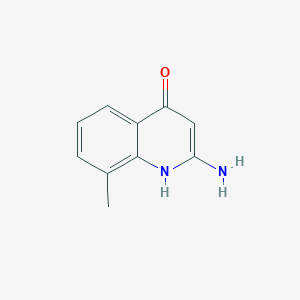


![6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid](/img/structure/B3331860.png)
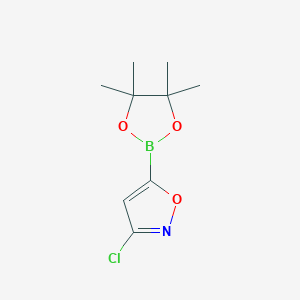
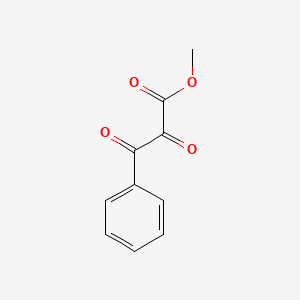
![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)
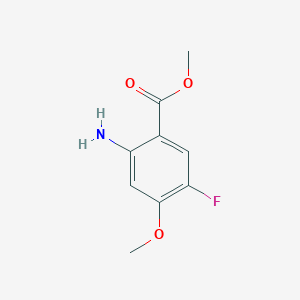
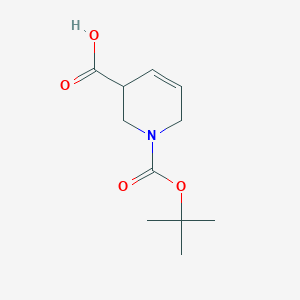
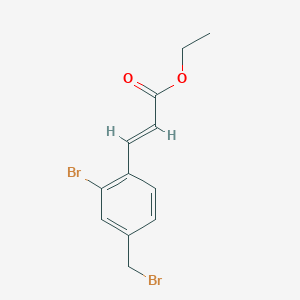
![1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B3331935.png)
